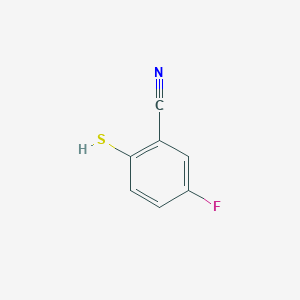
5-Fluoro-2-mercaptobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-mercaptobenzonitrile is an organic compound with the molecular formula C7H4FNOS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5-position and a mercapto group (–SH) at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-mercaptobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Fluorination: Introduction of the fluorine atom.
Thiol Substitution: Introduction of the mercapto group.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
5-Fluoro-2-mercaptobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while reduction of the nitrile group can yield primary amines.
科学的研究の応用
5-Fluoro-2-mercaptobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Fluoro-2-mercaptobenzonitrile involves its interaction with molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets.
類似化合物との比較
Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a mercapto group.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of a mercapto group.
2-Mercaptobenzonitrile: Lacks the fluorine substitution.
Uniqueness
5-Fluoro-2-mercaptobenzonitrile is unique due to the presence of both the fluorine and mercapto groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H4FNS |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
5-fluoro-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4FNS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H |
InChIキー |
SZYBKSZSRQKHFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C#N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


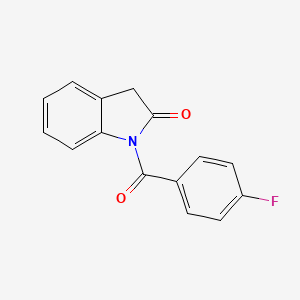
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
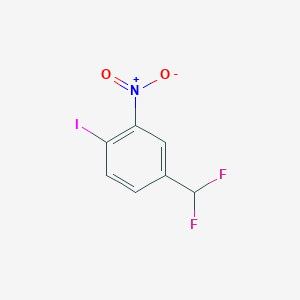
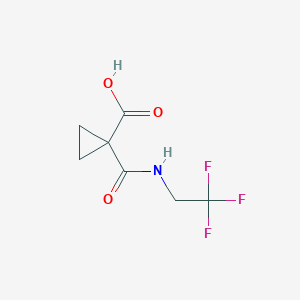
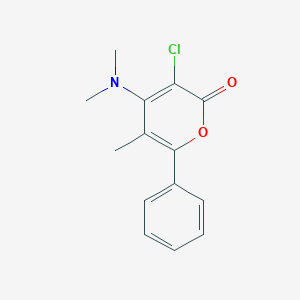
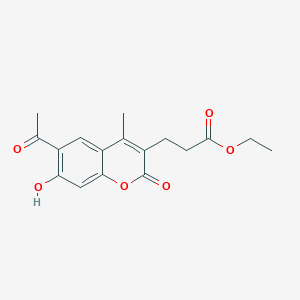
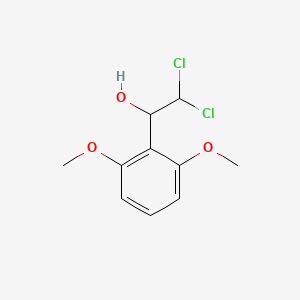
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
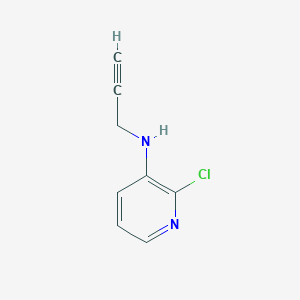
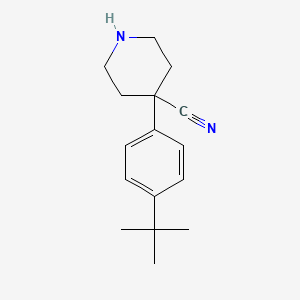
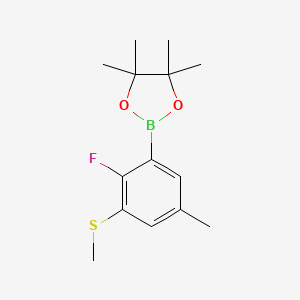
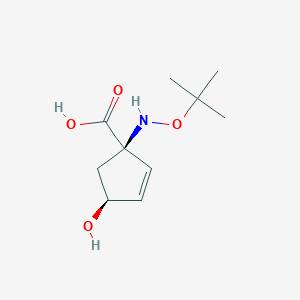

![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
